西洛多辛-β,D-葡萄糖醛酸苷

描述

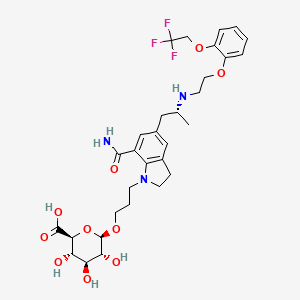

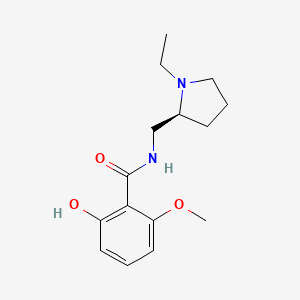

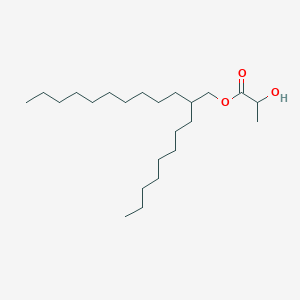

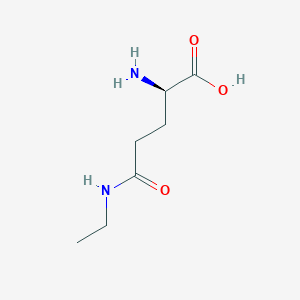

Silodosin-beta,D-glucuronide is an active metabolite of the alpha-1A adrenergic receptor antagonist silodosin . It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7 .

Synthesis Analysis

The chemical synthesis of Silodosin-beta,D-glucuronide involves a key synthetic step, the incorporation of a glucuronosyl unit onto silodosin . This process invariably led to either an undesired orthoester or a complex mixture under an array of standard glycosylation conditions . Success was eventually achieved by using perbenzoylated d-glucuronosyl N-phenyltrifluroacetimidate (PTFA) as a donor in combination with a procedure of sequential addition of TMSOTf .Molecular Structure Analysis

The molecular formula of Silodosin-beta,D-glucuronide is C31H39F3N3NaO10 . Its molecular weight is 693.64000 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Silodosin-beta,D-glucuronide are complex and involve multiple steps . The process includes the incorporation of a glucuronosyl unit onto silodosin, which can lead to either an undesired orthoester or a complex mixture under standard glycosylation conditions .科学研究应用

分析方法开发

- 一项研究开发并验证了分析方法,用于估算人血浆中的西洛多辛和西洛多辛 β-D-葡萄糖醛酸苷。这是使用 LCMS 完成的,显示了浓度范围内的线性,并证明了这些方法对于常规分析是新颖、快速、线性、精确、准确、稳健和耐用的 (Nair, Ravikumar, & Karia, 2017).

化学合成

- 首次报道了西洛多辛葡萄糖醛酸苷(西洛多辛的代谢物)及其氘标记对应物的化学合成。由于存在多个碱性基团,合成受到有问题的 O-糖基化的挑战,但最终成功,表明具有合成其他含氮小分子药物的潜力 (Zhou, Liu, Zhu, Zhu, & Wang, 2017).

药代动力学研究

- 开发了一种快速、简单、灵敏且选择性的 LC-MS/MS 方法,用于同时定量人血浆中的西洛多辛和西洛多辛 β-D-葡萄糖醛酸苷。该方法在特定范围内经过验证,并应用于人体药代动力学研究,表明其在临床研究中的实用性 (Yadlapalli, Katari, Manabolu, & Ravi, 2018).

基因融合标记研究

- 大肠杆菌 β-葡萄糖醛酸苷酶基因 (GUS),与 β-葡萄糖醛酸苷酶活性相关,被用作基因融合标记,用于分析转基因植物中的基因表达,证明了其在遗传和分子生物学研究中的实用性 (Jefferson, Kavanagh, & Bevan, 1987).

代谢物分析和毒理学筛选

- 使用 UHPLC-QTOF-MS/MS 对西洛多辛进行了体内代谢研究,确定了大鼠中的各种代谢物。该研究还包括对代谢物进行计算机毒理学筛选,提供了对西洛多辛代谢物安全性概况的见解 (Vishnuvardhan, Baikadi, Borkar, Srinivas, & Satheeshkumar, 2016).

酶固定化和稳定化

- 一项研究探索了 β-葡萄糖醛酸苷酶的固定化策略,涉及仿生二氧化硅和磁性纳米颗粒的组合。这证明了酶的储存、热和操作稳定性得到改善,表明在生物催化和治疗背景中的应用 (Correa, Ripoll, Jackson, Grazu, & Betancor, 2020).

近红外荧光探测

- 一项研究开发了一种酶激活的近红外荧光探针,用于 β-葡萄糖醛酸苷酶,用于检测和成像各种生物系统中的内源性 GLU 活性。这在癌症诊断、药物开发和理解肠道代谢中具有应用 (Jin, Tian, Jin, Cui, Liu, Yu, Huo, Cui, Sun, Wang, Ning, Zhang, Feng, & Ma, 2018).

未来方向

The future directions of Silodosin-beta,D-glucuronide research could involve further pharmacokinetic studies, as the developed assay method has been successfully applied to a pharmacokinetic study in humans . Additionally, Silodosin, the parent compound of Silodosin-beta,D-glucuronide, has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials , suggesting potential future directions for Silodosin-beta,D-glucuronide.

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40F3N3O10/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43)/t17-,24+,25+,26-,27+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZSAUNNNUTBDH-UPUDQGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40F3N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silodosin-beta,D-glucuronide | |

CAS RN |

879396-70-0 | |

| Record name | KMD-3213G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879396700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KMD-3213G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Q978167Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)